molecular formula C22H22N4O5 B2812442 benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate CAS No. 1706271-74-0

benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate

Cat. No.: B2812442
CAS No.: 1706271-74-0
M. Wt: 422.441
InChI Key: IYHUGHSFMYRSEZ-UHFFFAOYSA-N
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Description

Benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxidoreductases, transferases, and hydrolases . These interactions are highly specific, with the compound binding to the active sites of these enzymes, thereby influencing their catalytic activities. For instance, the compound may form hydrogen bonds or ionic interactions with the amino acid residues at the enzyme’s active site, facilitating or inhibiting the enzyme’s function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It can modulate signaling pathways such as the Wnt/β-catenin pathway, leading to changes in gene expression and cellular behavior . Additionally, the compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions . For example, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding, or it may activate enzymes by inducing conformational changes that enhance catalytic activity . These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . It has been observed that the compound remains relatively stable under controlled laboratory conditions, maintaining its activity over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, cellular stress, and potential toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For instance, the compound may influence the activity of enzymes involved in the catabolism of aromatic compounds, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The compound’s distribution within the cell can influence its activity and function, with specific localization patterns observed in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound provides insights into its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

benzyl N-[2-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c27-21(11-23-22(28)30-14-16-6-2-1-3-7-16)25-17-10-24-26(12-17)13-18-15-29-19-8-4-5-9-20(19)31-18/h1-10,12,18H,11,13-15H2,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHUGHSFMYRSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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